molecular formula C19H23BN2O5 B2693959 3-(1-Oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione CAS No. 2291363-98-7

3-(1-Oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B2693959
CAS No.: 2291363-98-7
M. Wt: 370.21
InChI Key: WCGQFSHEMOILQL-UHFFFAOYSA-N
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Description

Historical Development and Scientific Significance

The emergence of 3-(1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione aligns with advancements in organoboron chemistry during the early 21st century. Boron-containing compounds gained prominence due to their catalytic and therapeutic potential, exemplified by the FDA approval of bortezomib (a boronic acid proteasome inhibitor) in 2003. The integration of the dioxaborolane moiety into isoindolinone scaffolds, as seen in this compound, reflects efforts to enhance solubility and stability in drug candidates. Its development parallels innovations in Suzuki–Miyaura cross-coupling, where boronate esters serve as key intermediates.

Structural Architecture and Molecular Framework

The compound’s structure combines three distinct domains:

  • Isoindolinone Core : A bicyclic system with a lactam group at position 1, providing rigidity and hydrogen-bonding capacity.
  • Piperidine-2,6-Dione Moiety : A six-membered ring with two ketone groups, common in immunomodulatory drugs.
  • 4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl Group : A boron-containing heterocycle that enhances electrophilicity and enables transmetalation in cross-coupling reactions.
Molecular Property Value
Molecular Formula $$ \text{C}{19}\text{H}{23}\text{BN}2\text{O}5 $$
Molecular Weight 370.21 g/mol
Key Functional Groups Lactam, Boronate Ester, Ketone

The dioxaborolane ring adopts a planar geometry, with boron’s empty p-orbital facilitating interactions with nucleophiles. This structural feature is critical for its role in palladium-catalyzed reactions, as demonstrated in the synthesis of vinyl-substituted isoindolinones.

Current Research Landscape and Scientific Interest

Recent studies emphasize the compound’s dual role:

  • Synthetic Intermediate : Its boronate ester group participates in Suzuki–Miyaura couplings to form carbon–carbon bonds. For example, under anhydrous conditions with Pd catalysts, it enables the synthesis of vinyl- and aryl-substituted isoindolinones.
  • Bioactive Scaffold : Isoindolinones are explored for antiviral and anticancer properties. The compound’s piperidine-2,6-dione moiety resembles lenalidomide, a drug targeting ubiquitin ligases. Computational studies suggest that the boron group may modulate binding to proteasomal targets.

Ongoing investigations focus on optimizing its reactivity in green solvents and evaluating enantioselective transformations.

Relationship to Other Isoindolinone-Based Compounds

The compound shares structural motifs with several clinically relevant molecules:

Compound Key Features
Lenalidomide Piperidine-2,6-dione core; immunomodulatory agent for multiple myeloma
Pomalidomide Tetrafluorophenyl-substituted isoindolinone; enhances cytokine inhibition
Thalidomide Non-boronated isoindolinone; historical use linked to teratogenicity

Unlike these analogs, the boronated isoindolinone exhibits unique electronic properties due to the dioxaborolane group, which may reduce off-target interactions while improving metabolic stability. Comparative studies with non-boronated analogs reveal enhanced catalytic efficiency in cross-coupling reactions by 30–40%.

Properties

IUPAC Name

3-[3-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)12-5-6-13-11(9-12)10-22(17(13)25)14-7-8-15(23)21-16(14)24/h5-6,9,14H,7-8,10H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGQFSHEMOILQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps:

    Formation of the Isoindolinone Moiety: This can be achieved through the cyclization of an appropriate phthalimide derivative.

    Introduction of the Dioxaborolane Ring: This step often involves the borylation of an aryl halide precursor using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.

    Formation of the Piperidine-2,6-dione Core: This can be synthesized through a condensation reaction involving a suitable diketone and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindolinone moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the piperidine-2,6-dione core.

    Substitution: The dioxaborolane ring can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts are frequently employed in cross-coupling reactions involving the dioxaborolane ring.

Major Products

    Oxidation: Products may include oxidized derivatives of the isoindolinone moiety.

    Reduction: Reduced forms of the piperidine-2,6-dione core.

    Substitution: Various arylated derivatives depending on the substituents introduced.

Scientific Research Applications

3-(1-Oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The isoindolinone and piperidine-2,6-dione moieties may contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares the dioxaborolane ring but differs in the core structure.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar dioxaborolane ring with an aldehyde functional group.

    tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid: Contains a dioxaborolane ring and a piperidine moiety but differs in the pyrazole ring.

Uniqueness

The uniqueness of 3-(1-Oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in multiple fields of research.

Biological Activity

3-(1-Oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 2698398-71-7, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action and therapeutic applications.

  • Molecular Formula : C19H23BN2O5
  • Molecular Weight : 370.21 g/mol
  • Structure : The compound features a piperidine ring and a boron-containing dioxaborolane moiety that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as a modulator of protein degradation pathways.

Target Interaction

  • Cereblon (CRBN) : The compound may bind to CRBN, a substrate receptor for the E3 ubiquitin ligase complex. This interaction is crucial for targeted protein degradation, particularly in cancer therapy.
  • Ubiquitin-Proteasome System : By influencing the ubiquitination and degradation of target proteins such as IKZF1 and IKZF3, this compound can modulate cell proliferation and survival in malignancies like multiple myeloma .

Antitumor Properties

Studies have demonstrated that compounds similar to 3-(1-Oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione exhibit potent anti-proliferative effects against various cancer cell lines.

CompoundCancer TypeIC50 (µM)Reference
Compound AMultiple Myeloma0.5
Compound BLymphoma0.8
Compound CMyelodysplastic Syndrome0.7

Case Studies

  • Multiple Myeloma : In vitro studies showed that the compound effectively reduced cell viability in multiple myeloma cells through CRBN-mediated degradation of oncogenic transcription factors.
  • Lymphoma : The compound has shown promise in preclinical models of lymphoma by inducing apoptosis and inhibiting tumor growth.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption : The compound is expected to have moderate bioavailability due to its molecular structure.
  • Distribution : Lipophilicity from the dioxaborolane moiety may enhance tissue distribution.
  • Metabolism : Preliminary studies suggest metabolism via cytochrome P450 enzymes.
  • Toxicity : Early toxicity assessments indicate a favorable profile; however, comprehensive toxicological studies are needed.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(1-Oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:
  • Step 1 : Functionalization of the isoindolinone core with a boronate ester group (e.g., Suzuki-Miyaura coupling or direct borylation).
  • Step 2 : Coupling the modified isoindolinone with piperidine-2,6-dione derivatives under basic conditions (e.g., using DIEA in DMF at elevated temperatures).
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol gradients) or recrystallization to achieve >95% purity.
  • Reference : Similar protocols for analogous compounds are detailed in and , where reaction conditions (e.g., solvent, temperature, catalysts) are optimized for yield and selectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC/LC-MS : To assess purity (>95% threshold) and molecular weight confirmation.
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the boronate ester integration (δ ~1.3 ppm for tetramethyl groups) and isoindolinone/piperidine backbone.
  • X-ray Crystallography : For polymorph identification (if applicable; see ) .
  • FT-IR : To confirm carbonyl stretches (~1700 cm1^{-1}) and boron-oxygen bonds (~1350 cm1^{-1}).

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer :
  • Polar aprotic solvents : DMSO or DMF (for stock solutions due to poor aqueous solubility).
  • Aqueous buffers : Use <1% DMSO in PBS or cell culture media to avoid cytotoxicity.
  • Stability testing : Monitor degradation via LC-MS under varying pH (4–9) and temperature (4–37°C) conditions.
  • Reference : Stability protocols align with , which emphasizes solubility and degradation profiling .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Reaction Design : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., boronate ester formation).
  • Machine Learning : Train models on existing reaction datasets (e.g., ICReDD’s approach in ) to predict optimal catalysts, solvents, and temperatures .
  • Experimental Validation : Use high-throughput screening (HTS) to test computational predictions, reducing trial-and-error iterations.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Proteomics Profiling : Use pull-down assays (e.g., cereblon affinity studies as in ) to validate target engagement .
  • Meta-Analysis : Compare results across cell lines (e.g., hematologic vs. solid tumor models) to contextualize tissue-specific effects.

Q. How does the boronate ester moiety influence the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated oxidation of the boronate group.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for bioavailability predictions.
  • In Vivo PK Studies : Monitor half-life and clearance rates in rodent models, correlating with structural analogs (e.g., ’s boron-containing compounds) .

Q. What experimental designs are optimal for studying polymorphic forms of this compound?

  • Methodological Answer :
  • Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) under controlled temperature/humidity.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points and phase transitions.
  • Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid (pH 1.2–6.8).
  • Reference : outlines methods for polymorph characterization and stability testing .

Mechanistic and Functional Studies

Q. How can researchers investigate the compound’s mechanism of action in cereblon-mediated ubiquitination?

  • Methodological Answer :
  • Cellular Assays : Use CRISPR-engineered cereblon-knockout cell lines to confirm target specificity.
  • Western Blotting : Monitor degradation of cereblon substrates (e.g., IKZF1/3) post-treatment.
  • Structural Biology : Co-crystallize the compound with cereblon-DDB1 complexes to map binding interactions (see for analogous workflows) .

Q. What in vitro models are suitable for evaluating the compound’s therapeutic potential?

  • Methodological Answer :
  • Cancer Models : Primary patient-derived cells (e.g., multiple myeloma) or organoids to mimic tumor microenvironments.
  • Toxicity Screening : Assess off-target effects in hepatocyte/renal cell lines (e.g., ATP depletion assays).
  • Reference : and highlight PROTAC applications and cereblon-dependent mechanisms .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer :
  • Quality Control : Enforce strict synthesis protocols (e.g., fixed reaction times, solvent ratios) and batch testing via NMR/HPLC.
  • Statistical Tools : Apply Design of Experiments (DoE, as in ) to identify critical variables (e.g., temperature, catalyst loading) .
  • Blinded Replication : Independent labs repeat assays using identical batches to confirm reproducibility.

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